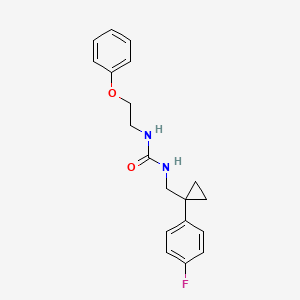
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound is commonly referred to as “FCPU” and has been synthesized and tested for its biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
Urea derivatives are extensively studied for their structure-activity relationships, particularly in the field of medicinal chemistry. For example, trisubstituted phenyl urea derivatives have been explored as neuropeptide Y5 receptor antagonists, showing potent in vitro activity. This research outlines the optimization of such compounds for increased potency, showcasing the relevance of urea derivatives in developing novel therapeutic agents (Fotsch et al., 2001).
Reactivity and Chemical Synthesis
The reactivity of urea with other compounds under specific conditions has been a subject of study, indicating the utility of urea derivatives in synthesizing complex molecules. For instance, the reaction of urea with methylolphenols under acidic conditions leads to the formation of various urea-methylolphenol condensation products, illustrating the chemical versatility of urea derivatives (Tomita & Hse, 1992).
Molecular Imaging and Radiolabeling
In the field of molecular imaging, urea derivatives have been utilized to develop labeled inhibitors for imaging angiogenic processes. This includes the synthesis of fluorine-18 labeled diaryl ureas, serving as VEGFR-2/PDGFR dual inhibitors. Such research demonstrates the application of urea derivatives in creating molecular imaging agents to visualize biological processes in vivo (Ilovich et al., 2008).
Polymer Science
Urea derivatives are also significant in polymer science, where they are used to enhance the properties of materials. For example, the synthesis and characterization of polyurethane urea based on fluorine-containing bisphenoxydiamine highlight the role of urea derivatives in improving the mechanical properties and thermal stability of elastomers (Qin et al., 2006).
Plant Biology and Agriculture
In plant biology, certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation. Research on urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), has shown their effectiveness in in vitro plant morphogenesis, highlighting the potential of urea derivatives in agricultural applications (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-16-8-6-15(7-9-16)19(10-11-19)14-22-18(23)21-12-13-24-17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMQOJKQHGXYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester](/img/structure/B2686400.png)
![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)
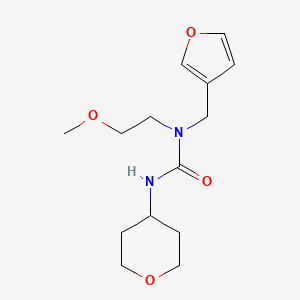
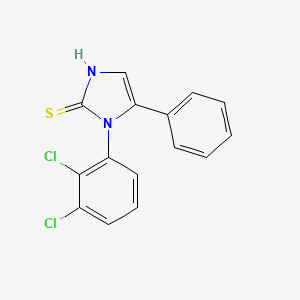
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2686407.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686408.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2686410.png)
![N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2686411.png)
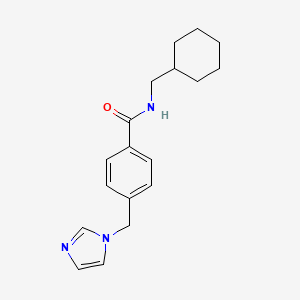
![2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686414.png)
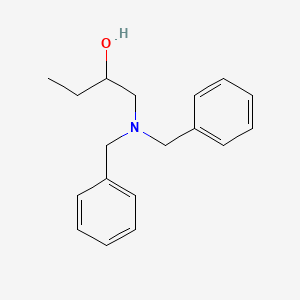
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2686420.png)
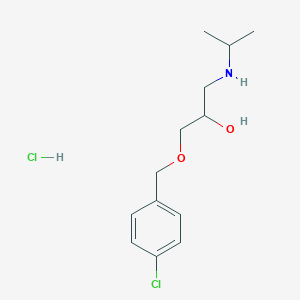
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2686422.png)